molecular formula C22H21FN4O2S B2499183 N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251686-99-3

N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2499183
CAS No.: 1251686-99-3
M. Wt: 424.49
InChI Key: SWMCLCCAKXLSDA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H21FN4O2S and its molecular weight is 424.49. The purity is usually 95%.
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Biological Activity

N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, with CAS number 1251686-99-3 and a molecular formula of C22H21FN4O2S, is a compound belonging to the triazole family. This class of compounds is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.

PropertyValue
Molecular FormulaC22H21FN4O2S
Molecular Weight424.5 g/mol
StructureChemical Structure

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The specific compound's effectiveness in inhibiting microbial growth remains to be fully elucidated but is anticipated based on structural similarities to other active triazole derivatives.

2. Anti-inflammatory Effects

Triazole compounds have been recognized for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines such as TNFα and IL-1β by acting on pathways involving p38 MAPK and phosphodiesterase 4 (PDE4) . This dual inhibition could provide a synergistic effect in managing chronic inflammatory conditions.

3. Anticancer Potential

The triazole scaffold has been linked to anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest. Studies have shown that certain triazole derivatives can inhibit tumor growth in vitro and in vivo models . The specific compound's effect on cancer cell lines needs further exploration but holds promise based on its structural characteristics.

Case Study 1: Antimicrobial Efficacy

A recent investigation into triazole derivatives demonstrated that compounds similar to this compound showed high activity against resistant strains of bacteria. The study reported MIC values significantly lower than traditional antibiotics, suggesting a potential role in treating resistant infections .

Case Study 2: Anti-inflammatory Mechanism

In a preclinical model examining inflammatory bowel disease (IBD), a triazole derivative exhibited reduced levels of inflammatory markers when administered to rodents. The compound effectively inhibited the NF-kB pathway, leading to decreased production of pro-inflammatory cytokines . This suggests that similar mechanisms may be applicable to this compound.

Properties

IUPAC Name

N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-3-17-10-12-19(13-11-17)27(15-18-7-4-5-8-20(18)23)30(28,29)21-9-6-14-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMCLCCAKXLSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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